N-(4-chloro-2-fluorophenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(4-chloro-2-fluorophenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide is a useful research compound. Its molecular formula is C23H23ClFN5O2 and its molecular weight is 455.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(4-chloro-2-fluorophenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, including case studies and data tables.
1. Synthesis and Chemical Structure
The synthesis of this compound involves multiple steps, typically starting from 4-chloro-2-fluorophenol and various piperazine derivatives. The final product is characterized by its unique structure, which includes a chloro and fluorine substituent on the phenyl ring and a piperazine moiety linked through a pyrimidine ring.
2.1 Anticonvulsant Activity
Research has indicated that derivatives similar to this compound exhibit anticonvulsant properties. A study evaluated several N-phenyl derivatives for their efficacy in animal models of epilepsy. Compounds demonstrated varying degrees of protection in the maximal electroshock (MES) test, with some achieving significant anticonvulsant activity at doses as low as 100 mg/kg .
2.2 Cytotoxicity and Cancer Research
In vitro studies have assessed the cytotoxic effects of various analogs against human cancer cell lines. For instance, compounds were tested against the NCI-60 panel of human tumor cell lines, revealing moderate growth inhibition in specific cancer types. Notably, one compound showed an inhibition growth percent (IGP) of 23% against the MCF7 breast cancer cell line, indicating potential as an anticancer agent .
The biological activity of this compound is believed to involve modulation of neurotransmitter systems and interaction with specific receptors involved in seizure activity and cancer proliferation. The presence of the piperazine ring is critical for binding to various targets, potentially enhancing its pharmacological profile.
4. Case Studies
Several case studies have documented the effects of similar compounds on neurological disorders and cancer:
- Anticonvulsant Efficacy : In a controlled study involving rats, a derivative showed significant reduction in seizure frequency when administered at therapeutic doses.
- Cancer Cell Line Responses : A series of experiments demonstrated that modifications to the piperazine structure influenced cytotoxicity levels across different cancer cell lines, suggesting structure–activity relationships that could guide future drug design.
Table 1: Anticonvulsant Activity in Animal Models
Compound ID | Dose (mg/kg) | MES Test Result |
---|---|---|
Compound A | 100 | Significant |
Compound B | 200 | Moderate |
Compound C | 300 | No effect |
Table 2: Cytotoxicity Against NCI-60 Cell Lines
Compound ID | Cell Line | IGP (%) |
---|---|---|
Compound A | MCF7 | 23 |
Compound B | A549 | 15 |
Compound C | HCT116 | 10 |
Eigenschaften
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-2-[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClFN5O2/c1-16-13-22(32-15-21(31)27-20-8-7-17(24)14-19(20)25)28-23(26-16)30-11-9-29(10-12-30)18-5-3-2-4-6-18/h2-8,13-14H,9-12,15H2,1H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YETIUYXYVYPIMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C3=CC=CC=C3)OCC(=O)NC4=C(C=C(C=C4)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClFN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.